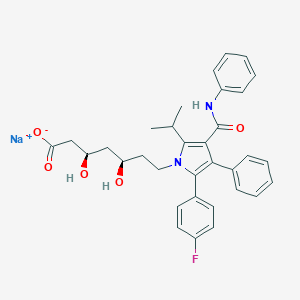

Atorvastatin sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atorvastatin sodium is a statin medication primarily used to prevent cardiovascular diseases and manage abnormal lipid levels. It works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. This inhibition leads to a reduction in low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atorvastatin sodium can be synthesized through various methods. One common approach involves the condensation of a pyrrole derivative with a fluorophenyl compound, followed by a series of reactions including hydrolysis, reduction, and lactonization. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as ytterbium triflate .

Industrial Production Methods: In industrial settings, this compound is often produced using high-speed vibration milling, which allows for solvent-free chemical processes. This method is environmentally friendly and efficient, reducing the need for organic solvents and chromatographic purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Atorvastatin sodium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert atorvastatin into its lactone form.

Substitution: Substitution reactions can modify the aromatic rings in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Halogenating agents such as bromine or chlorine can be employed.

Major Products:

Oxidation: Hydroxylated atorvastatin derivatives.

Reduction: Atorvastatin lactone.

Substitution: Halogenated atorvastatin compounds.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Atorvastatin sodium is predominantly used to manage dyslipidemias, particularly in reducing low-density lipoprotein cholesterol (LDL-C) levels. Its cardiovascular benefits are well-documented:

- Dyslipidemia Management : Atorvastatin is effective in treating primary hyperlipidemia and mixed dyslipidemia, leading to significant reductions in LDL-C and triglycerides while increasing high-density lipoprotein (HDL) levels .

- Cardiovascular Event Prevention : It has been shown to reduce the risk of non-fatal myocardial infarction (MI), strokes, and revascularization procedures in patients with coronary heart disease (CHD) . Statins are standard practice for patients with a history of cardiovascular events or those at high risk for developing cardiovascular disease (CVD) due to conditions such as diabetes and chronic kidney disease .

Renal Function Improvement

Recent studies have indicated that atorvastatin may have beneficial effects on renal function:

- Renal Hemodynamics : A study demonstrated that atorvastatin treatment improved renal function in patients with ischemic heart disease and autosomal dominant polycystic kidney disease. It was observed that a single acute dose of atorvastatin decreased fractional excretion of sodium (FE Na) and diastolic blood pressure in healthy individuals . This suggests that atorvastatin may enhance renal sodium handling and overall kidney function.

Anti-inflammatory and Bone Health

Emerging research highlights atorvastatin's potential beyond cholesterol management:

- Bone Anabolism : Atorvastatin has been associated with bone anabolic effects, making it a candidate for treating osteoporosis and promoting bone regeneration. A study involving polycaprolactone/atorvastatin films for drug delivery showed promising results in enhancing bone healing processes .

- Vasodilatory Effects : The compound exhibits vasodilating properties, which can aid in improving blood flow and reducing inflammation .

Combination Therapies

Atorvastatin is often utilized in combination with other medications to enhance therapeutic outcomes:

- Synergistic Effects : Research indicates that atorvastatin can be effectively combined with other antihyperlipidemic agents to improve lipid profiles more significantly than monotherapy . This combination approach is particularly beneficial for patients with complex dyslipidemias or those not achieving target lipid levels with statins alone.

Case Studies and Clinical Trials

Numerous clinical trials have validated the applications of atorvastatin across various conditions:

- A randomized controlled trial involving atorvastatin showed significant improvements in lipid profiles among patients with familial hypercholesterolemia after failing dietary interventions .

- Another study focused on the anti-inflammatory effects of atorvastatin in patients with chronic inflammatory conditions, revealing reductions in inflammatory markers alongside improved lipid levels .

Wirkmechanismus

Atorvastatin sodium exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. Additionally, it increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

- Simvastatin

- Pravastatin

- Lovastatin

- Fluvastatin

- Rosuvastatin

Comparison: Atorvastatin sodium is unique among statins due to its high potency and long half-life. Unlike some other statins, atorvastatin is a completely synthetic compound, which allows for greater control over its production and purity. Additionally, atorvastatin has been shown to provide significant reductions in low-density lipoprotein cholesterol levels even at lower doses compared to other statins .

Eigenschaften

CAS-Nummer |

134523-01-6 |

|---|---|

Molekularformel |

C33H35FN2NaO5 |

Molekulargewicht |

581.6 g/mol |

IUPAC-Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |

InChI-Schlüssel |

PMXVEIDZHIBOFG-CNZCJKERSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Isomerische SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |

Kanonische SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |

Key on ui other cas no. |

849811-78-5 |

Synonyme |

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt; [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.